(E)-Hexadec-11-en-1-ol

Description

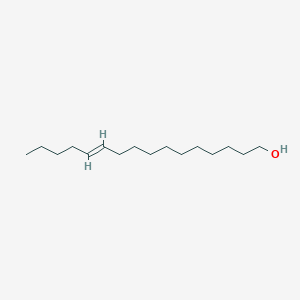

Structure

3D Structure

Properties

IUPAC Name |

(E)-hexadec-11-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,17H,2-4,7-16H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVMNRHQWXIJIS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314637 | |

| Record name | (E)-11-Hexadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61301-56-2 | |

| Record name | (E)-11-Hexadecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61301-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-Hexadec-11-en-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061301562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-11-Hexadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hexadec-11-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the Natural Occurrence and Analysis of (E)-Hexadec-11-en-1-ol in Insects

Abstract: This document provides a comprehensive technical overview of (E)-Hexadec-11-en-1-ol, a significant long-chain fatty alcohol that functions as a sex pheromone component in numerous insect species, particularly within the order Lepidoptera. We will explore its natural occurrence, delve into the intricacies of its biosynthesis from common fatty acid precursors, and present detailed, field-proven methodologies for its extraction, identification, and biological validation. This guide is intended for researchers in chemical ecology, entomology, and pest management, as well as professionals in drug and pesticide development, offering a synthesized resource grounded in established scientific protocols and literature.

Introduction: The Role of (E)-Hexadec-11-en-1-ol in Insect Communication

(E)-Hexadec-11-en-1-ol is a C16 unsaturated alcohol that serves as a critical semiochemical for intraspecific communication in a variety of insect species. Its primary and most studied function is as a female-produced sex pheromone, a volatile chemical signal that attracts conspecific males for mating. Often, this compound does not act alone but as part of a complex, species-specific blend of structurally related molecules, such as aldehydes and acetates.[1][2] The precise ratio and composition of these blends are crucial for reproductive isolation among closely related species.[1] The study of (E)-Hexadec-11-en-1-ol and its analogs is paramount for developing sustainable pest management strategies, including population monitoring, mating disruption, and attract-and-kill techniques.[3][4]

Natural Occurrence in the Class Insecta

(E)-Hexadec-11-en-1-ol, or its acetate or aldehyde derivatives, has been identified as a key pheromone component in a range of economically important moth species. The production of this compound typically occurs in a specialized pheromone gland located on the terminal abdominal segments of the female. Below is a table summarizing its occurrence in several well-documented species.

| Order | Family | Species | Common Name | Function / Derivative |

| Lepidoptera | Crambidae | Ostrinia nubilalis | European Corn Borer | Pheromone Precursor[5] |

| Lepidoptera | Crambidae | Leucinodes orbonalis | Brinjal Shoot and Fruit Borer | Pheromone Component[6][7][8] |

| Lepidoptera | Pyralidae | Diatraea grandiosella | Southwestern Corn Borer | Related Pheromone Component ((Z)-11-hexadecenal) found[9] |

| Lepidoptera | Pyralidae | Diatraea considerata | Sugarcane Borer relative | Related Pheromone Component ((Z)-11-hexadecenal) found[9] |

| Lepidoptera | Noctuidae | Heliothis subflexa | Subflexa Noctuid Moth | Pheromone Component ((Z)-11-hexadecen-1-ol)[2] |

| Lepidoptera | Noctuidae | Chloridea virescens | Tobacco Budworm | Pheromone Precursor ((Z)-11-hexadecenol)[10] |

Biosynthesis of C16 Pheromones

The biosynthesis of (E)-Hexadec-11-en-1-ol and related Type I moth pheromones is a well-elucidated process rooted in fatty acid metabolism.[10] The pathway begins with the de novo synthesis of palmitic acid (a C16 saturated fatty acid) and proceeds through a series of enzymatic modifications, primarily involving desaturation and reduction.

Causality of Pathway: The elegance of this system lies in its modularity. By employing a limited set of enzymes—desaturases, reductases, and sometimes acetyltransferases or oxidases—insects can generate a vast diversity of pheromone components from a common metabolic pool. The specificity of the Δ11-desaturase is the critical step that introduces the double bond at the 11th position, defining the core structure of the final molecule.

Key Enzymatic Steps:

-

Fatty Acid Synthesis: The pathway starts with the ubiquitous C16 saturated fatty acyl-CoA, Palmitoyl-CoA.

-

Desaturation: A highly specific fatty-acyl desaturase (FAD), typically a Δ11-desaturase, introduces a double bond into the acyl chain at the 11th position. This enzymatic step is crucial for creating the unsaturated precursor.[11][12] The geometry of this double bond (Z or E) is determined by the specific desaturase enzyme.

-

Reduction: The resulting unsaturated fatty acyl-CoA is then reduced to the corresponding alcohol, (E)-Hexadec-11-en-1-ol, by a fatty-acyl reductase (FAR).[10][11][12]

-

Terminal Modification (Optional): The alcohol can be the final product released by the insect, or it can undergo further modification. An acetyltransferase can convert it to (E)-Hexadec-11-en-1-yl acetate, or an oxidase can form (E)-Hexadec-11-enal.[10]

Caption: Biosynthetic pathway of (E)-Hexadec-11-en-1-ol and its derivatives in insects.

Analytical Methodologies

The identification and quantification of (E)-Hexadec-11-en-1-ol from insect sources is a multi-step process requiring careful sample preparation and sophisticated analytical instrumentation. The primary goal is to obtain a clean extract of the pheromone gland and analyze its volatile components without introducing artifacts.[13]

Experimental Protocol: Pheromone Gland Extraction

Principle: This protocol details the solvent extraction of pheromones from the terminal abdominal gland of a female moth. Hexane is used as the solvent due to its volatility and excellent ability to dissolve nonpolar compounds like long-chain alcohols.

Methodology:

-

Insect Preparation: Select female moths during their calling period (typically during the scotophase), when pheromone titers are highest. Anesthetize the insect by chilling it at 4°C for 10-15 minutes.

-

Gland Excision: Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland using micro-scissors.

-

Extraction: Immediately place the excised gland into a 2 mL glass vial containing 50-100 µL of high-purity hexane. It is crucial to include an internal standard (e.g., 10 ng of C18 alcohol or a similar compound not present in the insect) for quantification.

-

Incubation: Gently agitate the vial and allow the extraction to proceed for 30 minutes at room temperature.

-

Sample Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 10-20 µL. Avoid complete dryness to prevent loss of volatile components.

-

Storage: Store the extract at -20°C in a sealed vial until analysis.

Experimental Protocol: GC-MS Analysis

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for separating and identifying volatile compounds in a complex mixture.[14][15] The gas chromatograph separates components based on their boiling points and polarity, while the mass spectrometer fragments the eluted molecules, providing a unique mass spectrum ("fingerprint") for identification.

Methodology:

-

Injection: Inject 1-2 µL of the hexane extract into the GC inlet, typically operating in splitless mode for maximum sensitivity.

-

GC Separation:

-

Column: Use a nonpolar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness). This provides excellent resolution for long-chain alcohols and acetates.

-

Oven Program: A typical temperature program starts at 60°C, holds for 2 minutes, then ramps at 10°C/min to 280°C, holding for 10 minutes. This gradient ensures separation of both highly volatile and less volatile compounds.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Detection:

-

Ionization: Electron Impact (EI) at 70 eV is standard.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Analysis:

-

Identification: Compare the mass spectrum of the unknown peak with reference spectra in a library (e.g., NIST, Wiley). Confirm the identification by comparing the retention time with that of an authentic (E)-Hexadec-11-en-1-ol standard run under the identical GC-MS conditions.

-

Structural Confirmation: While MS can identify the molecule, it cannot definitively determine the position and geometry (E/Z) of the double bond.[14] This requires additional microchemical reactions like ozonolysis or synthesis and comparison with a known standard.

-

Caption: Standard analytical workflow for insect pheromone identification.

Biological Activity Assessment

Identifying a compound in a gland does not prove its biological function. Electrophysiological and behavioral assays are required to demonstrate that the insect detects and responds to the compound.

Experimental Protocol: Electroantennography (EAG)

Principle: EAG measures the summed electrical potential from all olfactory receptor neurons on an insect's antenna in response to an odor stimulus. It is a rapid and effective screening tool to determine if an insect can detect a specific volatile compound. A positive EAG response indicates the presence of receptors for that compound.

Methodology:

-

Antenna Preparation: Anesthetize an insect (typically a male for sex pheromone studies) by chilling. Excise one antenna at its base.

-

Electrode Mounting: Mount the antenna between two glass microcapillary electrodes filled with a saline solution (e.g., Ringer's solution).[16] The recording electrode is placed over the distal tip of the antenna, and the reference electrode is placed over the base.[16]

-

Stimulus Delivery:

-

A continuous stream of humidified, purified air is passed over the antenna.

-

The stimulus, (E)-Hexadec-11-en-1-ol, is applied to a piece of filter paper inside a Pasteur pipette.[17]

-

A puff of air (0.5-1 second duration) is injected through the pipette into the main air stream, delivering the odor pulse to the antenna.[18]

-

-

Signal Recording: The potential difference between the electrodes is amplified, filtered, and recorded by a computer. A negative voltage deflection upon stimulation indicates a positive EAG response.

-

Controls: A solvent-only puff (negative control) and a standard known stimulant (positive control) should be used in every experiment to ensure the preparation is viable and responses are specific. Allow at least 1 minute between puffs to prevent receptor adaptation.[18]

Coupled GC-Electroantennographic Detection (GC-EAD)

For analyzing complex mixtures, GC-EAD is a powerful technique. The effluent from the gas chromatography column is split, with one half going to the standard detector (e.g., FID or MS) and the other half being passed over an EAG preparation.[19] This allows for the simultaneous identification of which specific compounds in an extract elicit a response from the insect's antenna.[19]

Conclusion and Future Directions

(E)-Hexadec-11-en-1-ol is a cornerstone of chemical communication in many insect species. The methodologies outlined in this guide represent the standard for its identification and functional characterization. Future research will likely focus on the molecular biology of the biosynthetic enzymes, particularly the desaturases and reductases, which are prime targets for genetic pest management strategies.[20] Furthermore, advances in analytical chemistry, such as two-dimensional GC-MS, will continue to unravel the complexities of pheromone blends that utilize this important molecule.[14] The biotechnological production of this and other pheromones in engineered microorganisms like yeast also presents a promising avenue for cost-effective and environmentally friendly pest control solutions.[11][21]

References

-

Foster, S. P. (2021). Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens. PMC, NIH. [Link]

-

OSTI.GOV. (2022). Pheromone Detection by Raman Spectroscopy. OSTI.GOV. [Link]

-

Jaydev Chemical Industries. (n.d.). 11-Hexadecyn-1-ol. Jaydev Chemical Industries. [Link]

-

Wang, G., et al. (2018). Minor Components Play an Important Role in Interspecific Recognition of Insects: A Basis to Pheromone Based Electronic Monitoring Tools for Rice Pests. PMC, NIH. [Link]

-

Tumlinson, J. H., Heath, R. R., & Teal, P. E. A. (1982). Analysis of Chemical Communications Systems of Lepidoptera. In Insect Pheromone Technology: Chemistry and Applications. ACS Symposium Series. [Link]

-

Teal, P. E., et al. (1985). Effect of release rate and ratio of (Z)-11-hexadecen-1-ol from synthetic pheromone blends on trap capture of Heliothis subflexa (Lepidoptera: Noctuidae). PubMed. [Link]

-

NSJ Prayoglife. (n.d.). (E)-Hexadec-11-en-1-yl acetate. nsj prayoglife. [Link]

-

University of Hertfordshire. (n.d.). 11-hexadecenal. AERU. [Link]

-

Unelius, C. R., et al. (2002). Identification, Syntheses, and Characterization of the Geometric Isomers of 9,11-Hexadecadienal from Female Pheromone Glands of the Sugar Cane Borer Diatraea saccharalis. Journal of Natural Products. [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-11-Hexadecen-1-ol. PubChem. [Link]

-

Lund University. (2024). Sex pheromone biosynthesis in moth pests: From gene discovery to biotechnological production. Lund University Research Portal. [Link]

-

Holkenbrink, C., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. PMC, NIH. [Link]

-

Hagström, Å. K., et al. (2013). A moth pheromone brewery: Production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory. ResearchGate. [Link]

-

Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Ockenfels Syntech GmbH. [Link]

-

ResearchGate. (n.d.). Analytical methods for pheromone discovery and characterization. ResearchGate. [Link]

-

Kuenen, L. P. S., et al. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. PMC, NIH. [Link]

-

Hagström, Å. K., et al. (2013). A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory. PubMed. [Link]

-

Leskey, T. C., & Wright, S. E. (2009). Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). Environmental Entomology. [Link]

-

Lifeasible. (n.d.). Insect Pheromone Detection. Lifeasible. [Link]

-

ResearchGate. (n.d.). Electroantennogram and Single Sensillum Recording in Insect Antennae. ResearchGate. [Link]

-

Terutsuki, D., et al. (2023). Electroantennography Odor detection for Odor Source Localization. JoVE. [Link]

Sources

- 1. Minor Components Play an Important Role in Interspecific Recognition of Insects: A Basis to Pheromone Based Electronic Monitoring Tools for Rice Pests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of release rate and ratio of (Z)-11-hexadecen-1-ol from synthetic pheromone blends on trap capture ofHeliothis subflexa (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Custom Insect Pheromones & IPM Solutions Manufacturer | Ecophero. [ecophero.com]

- 4. osti.gov [osti.gov]

- 5. 11-Hexadecyn-1-ol, 11-Hexadecin-1-ol, Hexadec-11-yn-1-ol, 65686-49-9, (E)-11-Hexadecenyl Acetate, (Z)-11-Hexadecenyl Acetate, (Z)-11-HAD, hexadecyn, Mumbai, India [jaydevchemicals.com]

- 6. (E)-Hexadec-11-en-1-yl Acetate|CAS 56218-72-5 [benchchem.com]

- 7. prayoglife.com [prayoglife.com]

- 8. (E)-11-Hexadecen-1-ol | C16H32O | CID 5352278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 15. lifeasible.com [lifeasible.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. portal.research.lu.se [portal.research.lu.se]

- 21. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of (E)-Hexadec-11-en-1-ol in Lepidoptera

This guide provides a comprehensive overview of the biosynthetic pathway of (E)-Hexadec-11-en-1-ol, a common sex pheromone component in many species of Lepidoptera. This document is intended for researchers, scientists, and professionals in drug development and related fields who seek a deeper understanding of the molecular mechanisms underlying insect chemical communication.

Introduction: The Significance of Pheromones in Lepidoptera

Lepidoptera, the insect order comprising moths and butterflies, rely heavily on chemical communication for survival and reproduction.[1] Female moths of many species release specific chemical signals, known as sex pheromones, to attract conspecific males for mating.[1] These pheromones are typically long-chain fatty acid derivatives, including alcohols, aldehydes, and acetates.[1] (E)-Hexadec-11-en-1-ol is a key component of the pheromone blend for numerous pest species, making its biosynthetic pathway a critical area of study for the development of environmentally benign pest management strategies.[2][3] Understanding this pathway not only provides fundamental insights into insect biochemistry and evolution but also opens avenues for the biotechnological production of these compounds for use in mating disruption and other pest control applications.[4][5][6]

The Core Biosynthetic Pathway: From Acetyl-CoA to Pheromone

The biosynthesis of (E)-Hexadec-11-en-1-ol is a multi-step process that originates from basic fatty acid metabolism and involves a series of enzymatic modifications.[4][5] The entire pathway is tightly regulated and primarily occurs in the specialized pheromone glands of female moths.[7]

De Novo Fatty Acid Synthesis

The journey begins with the synthesis of saturated fatty acids, a fundamental process in all living organisms.[4][5]

-

Initiation: The pathway is initiated with the carboxylation of acetyl-CoA to malonyl-CoA, a rate-limiting step catalyzed by acetyl-CoA carboxylase (ACC) .[4][5][8]

-

Elongation: The C16 saturated fatty acid, palmitic acid, is then synthesized by the multi-enzyme complex fatty acid synthase (FAS) through the sequential addition of two-carbon units from malonyl-CoA.[4][5]

The production of the correct chain length precursor is paramount, and the specificity of the subsequent enzymes ensures the final product's identity.

Desaturation: Introducing the Double Bond

The introduction of a double bond at a specific position is a crucial step that imparts much of the pheromone's specificity.[9][10]

-

Enzyme: This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases (FADs) .[1] In the case of (E)-Hexadec-11-en-1-ol, a Δ11-desaturase is responsible for introducing a double bond between the 11th and 12th carbons of the palmitoyl-CoA precursor.[2][3][11]

-

Stereochemistry: The stereochemistry of the double bond (E or Z) is a critical determinant of biological activity. While many moth pheromones possess Z-isomers, the formation of the E-isomer in (E)-Hexadec-11-en-1-ol is dictated by the specific Δ11-desaturase enzyme. The precise mechanism of how these enzymes control stereochemistry is an active area of research.

Reduction: Formation of the Fatty Alcohol

The final step in the biosynthesis of (E)-Hexadec-11-en-1-ol is the reduction of the fatty acyl-CoA to the corresponding alcohol.[4][5]

-

Enzyme: This conversion is carried out by fatty acyl-CoA reductases (FARs) .[1][12][13][14] These enzymes are often specific to the pheromone gland and play a significant role in determining the final pheromone composition.[12]

-

Substrate Specificity: The FARs involved in pheromone biosynthesis often exhibit substrate specificity for particular chain lengths and degrees of unsaturation, ensuring the production of the correct alcohol.[4]

The resulting (E)-Hexadec-11-en-1-ol is then ready for release by the female moth.

Sources

- 1. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 5. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sustainable bioproduction of insect pheromones for pest control in agriculture | Earlham Institute [earlham.ac.uk]

- 7. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. d-nb.info [d-nb.info]

- 11. Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functional flexibility as a prelude to signal diversity? Role of a fatty acyl reductase in moth pheromone evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Expansion of the fatty acyl reductase gene family shaped pheromone communication in Hymenoptera | eLife [elifesciences.org]

The Functional Role of (E)-Hexadec-11-en-1-ol as a Sex Pheromone: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of (E)-Hexadec-11-en-1-ol, a critical component of the sex pheromone blends of numerous insect species, particularly within the order Lepidoptera. Designed for researchers, scientists, and professionals in drug development and pest management, this document elucidates the biosynthesis, mode of action, and analytical methodologies associated with this semiochemical. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific rigor and reproducibility.

Introduction: The Chemical Language of Mate Selection

Insects have evolved a sophisticated and highly specific chemical communication system to ensure reproductive success. Sex pheromones, released by one sex to attract the other, are paramount in this process. (E)-Hexadec-11-en-1-ol is a long-chain unsaturated alcohol that frequently functions as a key attractant for males of various moth species. Its efficacy, however, is rarely as a standalone compound. Instead, it is typically part of a precise blend of structurally related molecules, including the corresponding aldehyde ((E)-11-hexadecenal) and acetate ester ((E)-11-hexadecenyl acetate). The specific ratio of these components is often what confers species-specificity to the pheromone signal, preventing inter-species mating attempts. Understanding the function of (E)-Hexadec-11-en-1-ol is therefore crucial for developing species-specific and environmentally benign pest control strategies, such as mating disruption and mass trapping.

Biosynthesis of (E)-Hexadec-11-en-1-ol: A Modified Fatty Acid Pathway

The biosynthesis of (E)-Hexadec-11-en-1-ol and its related pheromone components is a fascinating example of how insects have co-opted and modified standard metabolic pathways for specialized functions. The entire process originates from common saturated fatty acids and occurs primarily in the pheromone glands of the female insect.

The biosynthetic pathway can be conceptualized as a multi-step enzymatic cascade:

-

De Novo Fatty Acid Synthesis: The process begins with the synthesis of saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18), from acetyl-CoA through the action of acetyl-CoA carboxylase and fatty acid synthase.[1]

-

Desaturation: This is a critical step where a double bond is introduced into the fatty acid chain at a specific position. In the case of (E)-Hexadec-11-en-1-ol, a Δ11-desaturase enzyme is responsible for creating a double bond between the 11th and 12th carbon atoms of the palmitoyl-CoA precursor. The stereochemistry of this double bond (E or Z) is determined by the specific desaturase enzyme.[2] While many moth desaturases produce Z-isomers, specific enzymes capable of producing E-isomers have been identified.[2]

-

Chain Shortening (where applicable): In some cases, longer-chain fatty acids may be shortened by two-carbon units via a process of limited β-oxidation within the peroxisomes to achieve the correct chain length.[3]

-

Reduction: The carboxyl group of the unsaturated fatty acyl-CoA is then reduced to an alcohol by a fatty acyl reductase (FAR). These enzymes are often specific to the pheromone gland and play a crucial role in the final step of alcohol formation.[4]

The production of the final pheromone blend is tightly regulated, often under hormonal control, to ensure that the correct ratio of components is released at the appropriate time for mating.[5]

Caption: Biosynthetic pathway of (E)-Hexadec-11-en-1-ol and related pheromone components.

Mechanism of Action: From Molecule to Behavior

The perception of (E)-Hexadec-11-en-1-ol by a male insect is a complex process involving a series of molecular events that transduce a chemical signal into a neuronal impulse, ultimately leading to a behavioral response (e.g., upwind flight towards the female).

3.1. Peripheral Olfactory Events

The initial detection of the pheromone occurs in specialized hair-like structures on the male's antennae called sensilla.

-

Pheromone Binding and Transport: Molecules of (E)-Hexadec-11-en-1-ol enter the sensillum through pores in the cuticle and are solubilized in the aqueous sensillar lymph by Pheromone-Binding Proteins (PBPs). These small, soluble proteins are abundant in the lymph and are thought to protect the hydrophobic pheromone from degradation and transport it to the olfactory receptors on the dendritic membrane of the Olfactory Receptor Neurons (ORNs).[6]

-

Receptor Activation: The PBP-pheromone complex interacts with an Olfactory Receptor (OR) on the surface of an ORN. Insect ORs are a unique class of ligand-gated ion channels, typically forming a heterodimer with a highly conserved co-receptor called Orco.[7] The binding of the pheromone to the specific OR triggers a conformational change that opens the ion channel, allowing an influx of cations (such as Na+ and Ca2+) into the neuron. This influx of positive ions depolarizes the neuronal membrane, generating a receptor potential.

-

Signal Termination: For the insect to perceive changes in pheromone concentration and maintain temporal resolution of the signal, the pheromone must be rapidly inactivated. This is thought to be achieved by a combination of pheromone degradation enzymes within the sensillar lymph and a pH-dependent release of the pheromone from the PBP, which allows the OR to return to its resting state.[6]

Caption: Neuronal signaling pathway for (E)-Hexadec-11-en-1-ol perception.

3.2. Central Nervous System Processing

The action potentials generated in the ORNs are transmitted along their axons to the antennal lobe, the primary olfactory center in the insect brain. Here, the axons of ORNs expressing the same OR converge onto specific spherical structures called glomeruli. The pattern of glomerular activation creates a "scent map" that is then processed by higher brain centers, leading to the initiation of the characteristic upwind flight behavior towards the pheromone source.

Experimental Protocols

The study of (E)-Hexadec-11-en-1-ol and other insect pheromones relies on a suite of specialized techniques. The following are detailed, self-validating protocols for key experiments.

4.1. Pheromone Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction of pheromones from the glands of female insects and their subsequent identification and quantification.

Protocol:

-

Gland Excision: Anesthetize a virgin female moth (typically 2-3 days old) by chilling. Under a dissecting microscope, carefully excise the pheromone gland located at the tip of the abdomen using fine forceps and micro-scissors.

-

Extraction: Immediately place the excised gland into a 2 mL glass vial containing 50 µL of high-purity hexane and an internal standard (e.g., 10 ng of heneicosane).

-

Sample Preparation: Gently agitate the vial for 10 minutes to ensure complete extraction. Carefully remove the gland tissue. The resulting hexane extract contains the pheromone blend.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the extract into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

GC Conditions: Use a temperature program suitable for separating C16 alcohols, aldehydes, and acetates. A typical program would be: initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 10 minutes. Use helium as the carrier gas at a constant flow rate of 1 mL/min.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-450.

-

-

Data Analysis:

-

Identification: Identify (E)-Hexadec-11-en-1-ol and other components by comparing their retention times and mass spectra to those of authentic synthetic standards.[8]

-

Quantification: Calculate the amount of each component by comparing its peak area to that of the internal standard.

-

4.2. Electroantennography (EAG): Assessing Antennal Responses

EAG is a technique used to measure the summed electrical response of the entire antenna to an odor stimulus, providing a measure of the insect's olfactory sensitivity.[9]

Protocol:

-

Antenna Preparation: Anesthetize a male insect by chilling. Under a dissecting microscope, carefully excise one antenna at its base.

-

Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). Place the recording electrode over the distal tip of the antenna and the reference electrode over the base.

-

Stimulus Delivery: Deliver a puff of charcoal-filtered, humidified air containing a known concentration of synthetic (E)-Hexadec-11-en-1-ol (dissolved in a solvent like hexane and applied to a filter paper strip inside a Pasteur pipette) over the antenna. The duration of the puff should be standardized (e.g., 0.5 seconds).

-

Recording: Record the resulting negative voltage deflection (the EAG response) using a high-impedance amplifier and data acquisition software.

-

Data Analysis: Measure the amplitude of the EAG response in millivolts (mV). To account for solvent effects and antennal preparation variability, normalize the responses to a standard compound (e.g., a known general odorant or a different pheromone component).[10]

4.3. Wind Tunnel Bioassay: Quantifying Behavioral Responses

Wind tunnel assays are used to observe and quantify the behavioral responses of male insects to a pheromone source in a controlled environment that simulates natural conditions.[11]

Protocol:

-

Wind Tunnel Setup: Use a wind tunnel with a controlled airflow (e.g., 30 cm/s), temperature, humidity, and light intensity (typically simulating dusk or night conditions).

-

Pheromone Source: Place a rubber septum or filter paper loaded with a specific dose and ratio of synthetic (E)-Hexadec-11-en-1-ol and other blend components at the upwind end of the tunnel.

-

Insect Acclimation: Place male moths individually in release cages and allow them to acclimate to the wind tunnel conditions for at least 30 minutes.

-

Behavioral Observation: Release a male moth at the downwind end of the tunnel. Observe and score its flight behavior for a set period (e.g., 3 minutes). Key behaviors to record include: taking flight, upwind flight, casting (zigzagging flight), and contact with the pheromone source.

-

Data Analysis: For each dose and blend ratio tested, calculate the percentage of males exhibiting each key behavior. Use statistical tests (e.g., chi-square test) to compare the responses to different treatments and a control (solvent only).[11]

Quantitative Data and Species-Specific Blends

The biological activity of (E)-Hexadec-11-en-1-ol is highly dependent on its concentration and its ratio relative to other components in the pheromone blend. While specific data for the E-isomer is dispersed across species-specific literature, the following table, adapted from studies on the Z-isomer in Heliothis subflexa, illustrates the type of quantitative data that is critical in this field.

| Pheromone Component | Optimal Release Ratio (%) in Sticky Traps | Function |

| (Z)-11-Hexadecenal | 90-95% | Major attractant |

| (Z)-9-Hexadecenal | 3-5% | Synergist |

| (Z)-11-Hexadecen-1-ol | 0.9-3.5% | Critical for optimal attraction |

| Other minor components | <1% | Modulators |

Table 1: Example of a species-specific pheromone blend ratio, highlighting the critical, yet minor, role of the alcohol component.

Conclusion and Future Directions

(E)-Hexadec-11-en-1-ol is a vital semiochemical that plays a crucial role in the reproductive biology of many insect species. A thorough understanding of its biosynthesis, perception, and the behavioral responses it elicits is fundamental for both basic and applied entomology. The methodologies outlined in this guide provide a robust framework for researchers to investigate the function of this and other pheromone components.

Future research in this area will likely focus on:

-

Structural biology of pheromone receptors: Elucidating the three-dimensional structure of ORs in complex with their ligands will provide invaluable insights into the molecular basis of pheromone specificity.

-

Neuroethology of pheromone-guided flight: Advanced imaging and neurophysiological techniques will allow for a more detailed understanding of how the brain processes pheromone signals to generate complex behavioral sequences.

-

Biotechnological production of pheromones: The use of engineered microorganisms and plants to produce pheromones offers a sustainable and cost-effective alternative to chemical synthesis, which will be crucial for the widespread adoption of pheromone-based pest management strategies.[3]

By integrating molecular biology, neurophysiology, and analytical chemistry, the scientific community can continue to unravel the complexities of insect chemical communication and leverage this knowledge for the development of innovative and sustainable technologies.

References

-

Disrupting Pheromone Signaling in Insects: Design, Synthesis, and Evaluation of an Inhibitor. (2026). American Chemical Society. [Link]

-

Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. (2021). PMC. [Link]

-

Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. (2022). Journal of Industrial Microbiology and Biotechnology. [Link]

-

Organic Synthesis in Pheromone Science. (2005). MDPI. [Link]

-

Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. (2012). PMC. [Link]

-

Insect pheromones--an overview of biosynthesis and endocrine regulation. (2002). PubMed. [Link]

-

A Wind Tunnel for Odor Mediated Insect Behavioural Assays. (2018). JoVE. [Link]

-

Insect olfaction: receptors, signal transduction, and behavior. (2009). PubMed. [Link]

-

Effect of release rate and ratio of (Z)-11-hexadecen-1-ol from synthetic pheromone blends on trap capture ofHeliothis subflexa (Lepidoptera: Noctuidae). (1993). PubMed. [Link]

-

Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

-

ELECTROANTENNOGRAPHY. (n.d.). Ockenfels Syntech GmbH. [Link]

-

Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors. (2021). PubMed. [Link]

-

G-Protein Coupled Receptors (GPCRs) in Insects—A Potential Target for New Insecticide Development. (2021). PMC. [Link]

-

Fatty Acyl Reductases and Fatty Acyl Desaturases. Deciphering the biosynthesis of species-specific moth female sex pheromones from common fatty acids. (2013). Lund University Research Portal. [Link]

-

The Structure and Function of Ionotropic Receptors in Drosophila. (2018). Frontiers in Cellular Neuroscience. [Link]

-

Pheromone Blend Variation and Cross-Attraction Among Populations of the Black Cutworm Moth (Lepidoptera: Noctuidae). (2000). ResearchGate. [Link]

-

A Step-by-Step Guide to Mosquito Electroantennography. (2021). PubMed. [Link]

-

Identification of a G protein-coupled receptor for pheromone biosynthesis activating neuropeptide from pheromone glands of the moth Helicoverpa zea. (2003). PNAS. [Link]

-

GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. (2022). Frontiers in Ecology and Evolution. [Link]

-

Evolution of insect olfactory receptors. (2014). eLife. [Link]

-

Identification and Expression Analysis of G Protein-Coupled Receptors in the Miridae Insect Apolygus lucorum. (2021). Frontiers in Physiology. [Link]

-

Peripheral olfactory signaling in insects. (2015). PMC. [Link]

-

Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Canola (Brassica napus L.). (2016). SciELO Uruguay. [Link]

-

A Step-by-Step Guide to Mosquito Electroantennography. (2021). JoVE. [Link]

-

Evolution of multicomponent pheromone signals in small ermine moths involves a single fatty-acyl reductase gene. (2013). PNAS. [Link]

-

In-situ lipid profiling of insect pheromone glands by Direct Analysis in Real Time Mass Spectrometry. (2022). bioRxiv. [Link]

-

G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology. (2021). MDPI. [Link]

-

Odor Coding in Insects. (2010). The Neurobiology of Olfaction. [Link]

-

ANNUAL REPORTRaman Spectroscopy to Detect and Measure NOW Pheromones. (2021). OSTI.GOV. [Link]

-

Dose Optimization in a Wind Tunnel to Determine the Effective Concentration preferred by Male Fall Armyworm Moths. (2022). Research Trend. [Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. portal.research.lu.se [portal.research.lu.se]

- 5. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ockenfels-syntech.com [ockenfels-syntech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Step-by-Step Guide to Mosquito Electroantennography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchtrend.net [researchtrend.net]

An In-depth Technical Guide to (E)-Hexadec-11-en-1-ol: Properties, Function, and Application

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development and chemical ecology. It delves into the core chemical identifiers, physicochemical properties, biological significance, and practical applications of (E)-Hexadec-11-en-1-ol, a key semiochemical. The methodologies presented herein are grounded in established analytical and synthetic principles, providing a framework for rigorous scientific inquiry.

Section 1: Chemical Identity and Physicochemical Profile

(E)-Hexadec-11-en-1-ol is a long-chain unsaturated fatty alcohol. Its structure, characterized by a 16-carbon chain with a single double bond in the trans (E) configuration at the 11th position and a primary alcohol functional group, dictates its chemical behavior and biological activity.

Core Chemical Identifiers

Precise identification is paramount in chemical research. The following table summarizes the key identifiers for (E)-Hexadec-11-en-1-ol, ensuring unambiguous reference in procurement, synthesis, and regulatory documentation.

| Identifier | Value | Source(s) |

| CAS Number | 61301-56-2 | [1][2][3][4] |

| IUPAC Name | (E)-hexadec-11-en-1-ol | [1][2] |

| Molecular Formula | C₁₆H₃₂O | [1][2][3][4] |

| SMILES | CCCC/C=C/CCCCCCCCCCO | [1] |

| InChI | InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,17H,2-4,7-16H2,1H3/b6-5+ | [1][2][4] |

| InChIKey | RHVMNRHQWXIJIS-AATRIKPKSA-N | [1][2][4] |

| EC Number | 262-704-6 | [1][3] |

Physicochemical Properties

The physical and chemical properties of a compound govern its handling, stability, and interaction with biological systems. The data below, derived from computational models and experimental sources, provides a quantitative profile of (E)-Hexadec-11-en-1-ol.

| Property | Value | Source(s) |

| Molecular Weight | 240.42 g/mol | [1][2] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [3] |

| Boiling Point | ~309.0 °C at 760 mm Hg (estimated) | [3] |

| Flash Point | ~134.9 °C (275.0 °F) TCC (estimated) | [3] |

| Water Solubility | 0.234 mg/L at 25 °C (estimated) | [3] |

| logP (o/w) | ~6.5 (estimated) | [3] |

| Purity | Typically ≥90-95% | [2][3][4] |

Section 2: Biological Significance as a Semiochemical

(E)-Hexadec-11-en-1-ol functions as a semiochemical, a molecule that mediates interactions between organisms. It is often a component of sex pheromone blends, particularly in Lepidoptera (moths and butterflies). The precise ratio of this compound to other components (such as the corresponding Z-isomer, acetate, or aldehyde) is often critical for species-specific attraction.[5]

For instance, while the acetate derivative, (E)-Hexadec-11-en-1-yl acetate, is a known sex pheromone component for the Brinjal shoot and fruit borer (Leucinodes orbonalis), the parent alcohol is a crucial precursor and can act as a modulator in the overall pheromone blend.[6] The presence of the alcohol can significantly enhance or inhibit the response of the target insect, demonstrating the subtlety and complexity of chemical communication in these species.

Section 3: Synthesis and Purification

The synthesis of long-chain unsaturated alcohols with high stereochemical purity is a non-trivial task. The primary challenge lies in establishing the trans (E) geometry of the double bond. A common and effective strategy involves the stereoselective reduction of an internal alkyne.

Generalized Synthetic Workflow

The causality behind this workflow is control. Starting with an alkyne, such as 11-hexadecyn-1-ol, provides a key precursor.[7] The triple bond can then be reduced to a trans-double bond with high selectivity using specific reagents, avoiding the formation of the undesired cis-isomer.

Caption: Generalized workflow for the synthesis of (E)-Hexadec-11-en-1-ol.

Protocol: Stereoselective Reduction of 11-Hexadecyn-1-ol

This protocol describes a classic dissolving metal reduction to achieve the desired E-alkene. This method is chosen for its high stereoselectivity for trans products.

-

System Preparation: Assemble a three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel. Ensure all glassware is rigorously dried.

-

Ammonia Condensation: Under an inert atmosphere (e.g., Argon), cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia gas into the flask.

-

Sodium Dissolution: Add small, freshly cut pieces of sodium metal to the liquid ammonia with vigorous stirring. The formation of a persistent, deep blue color indicates the dissolution of sodium and the presence of solvated electrons.

-

Substrate Addition: Dissolve 11-hexadecyn-1-ol in a minimal amount of an anhydrous ether (e.g., THF) and add it dropwise to the sodium-ammonia solution.

-

Reaction Quench: After the reaction is complete (monitored by TLC or GC), quench the reaction carefully by the slow addition of ammonium chloride to neutralize the excess sodium amide.

-

Workup: Allow the ammonia to evaporate. Add water and extract the product with a non-polar organic solvent (e.g., hexane or diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Section 4: Analytical Characterization

Verifying the identity and, crucially, the isomeric purity of (E)-Hexadec-11-en-1-ol is essential for its use as a semiochemical. Even small amounts of the (Z)-isomer can inhibit the biological response. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis.[8][9]

Workflow for Analytical Verification

A systematic workflow ensures that the final product meets the required specifications. This self-validating process includes checks for identity, purity, and isomeric ratio.

Caption: Standard workflow for the analytical verification of (E)-Hexadec-11-en-1-ol.

Protocol: GC-MS for Purity and Identity Confirmation

This protocol provides a framework for the analysis of (E)-Hexadec-11-en-1-ol. The choice of a non-polar column is deliberate, as it separates compounds primarily by boiling point, which is effective for differentiating long-chain isomers.

-

Sample Preparation: Prepare a 100 ppm solution of the sample in HPLC-grade hexane. Prepare corresponding solutions of certified (E) and (Z) standards, if available.

-

Instrument Setup:

-

GC Column: Use a low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Set to 250 °C in splitless mode.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Analysis: Inject 1 µL of the sample.

-

Data Interpretation:

-

Confirm the molecular ion peak (M⁺) at m/z 240 (though it may be weak or absent in EI).

-

Identify characteristic fragmentation patterns for long-chain alcohols (e.g., loss of water, M-18).

-

Compare the retention time and mass spectrum against the certified standard and library data (e.g., NIST).[10]

-

Calculate purity based on the peak area percentage in the total ion chromatogram (TIC). The (E) and (Z) isomers will have slightly different retention times, allowing for quantification of the isomeric ratio.[8]

-

Section 5: Applications in Pest Management

The primary application of (E)-Hexadec-11-en-1-ol and its derivatives is in Integrated Pest Management (IPM) programs. Synthetic pheromones are used to monitor and control pest populations in an environmentally benign manner.[11] The related aldehyde, (E)-Hexadec-11-enal, is a key pheromone component for the Asian corn borer (Ostrinia furnacalis), highlighting the importance of this carbon skeleton in pest control.[12]

Workflow for Field Trial Validation

Before large-scale deployment, the efficacy of a pheromone lure must be validated through rigorous field trials.

Caption: A systematic workflow for conducting field trials of pheromone lures.

Section 6: Safety and Handling

While semiochemicals are generally safer than broad-spectrum pesticides, proper laboratory procedures are still required.

GHS Hazard Classification

Based on available data, (E)-Hexadec-11-en-1-ol is classified as follows.

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | [4] |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | [4] |

| STOT SE 3 | GHS07 | Warning | H335: May cause respiratory irritation | [4] |

Laboratory Handling and Storage

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[4] For long-term stability, storage at refrigerator temperatures (e.g., 4 °C) under an inert atmosphere is recommended.

References

-

11-hexadecenal. (2025). AERU - University of Hertfordshire. [Link]

-

(E)-11-Hexadecen-1-ol. (2025). PubChem, National Institutes of Health. [Link]

-

(E)-Hexadec-11-en-1-yl acetate. (n.d.). NSJ Prayoglife. [Link]

-

(E)-11-hexadecen-1-ol. (n.d.). The Good Scents Company. [Link]

-

11-Hexadecyn-1-ol. (n.d.). Jaydev Chemical Industries. [Link]

-

(E)-Hexadec-11-enal. (n.d.). NMPPDB. [Link]

-

(Z)-Hexadec-11-en-1-ol. (n.d.). NSJ Prayoglife. [Link]

-

Teal, P. E., & Tumlinson, J. H. (1989). Effect of release rate and ratio of (Z)-11-hexadecen-1-ol from synthetic pheromone blends on trap capture of Heliothis subflexa (Lepidoptera: Noctuidae). Journal of chemical ecology, 15(8), 2159–2171. [Link]

-

(E)-11-Hexadecenyl acetate. (2026). PubChem, National Institutes of Health. [Link]

-

(Z)-11-hexadecen-1-ol. (n.d.). The Good Scents Company. [Link]

-

11-Hexadecen-1-ol, (Z)-. (n.d.). NIST WebBook. [Link]

-

Zhang, Q. H., et al. (2018). Gas chromatography-mass spectrometry (GC-MS) analysis of natural pheromone extract of Archips strojny and synthetic (E) and (Z) configuration standards. ResearchGate. [Link]

-

Cappa, F., et al. (2022). Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae. MDPI. [Link]

-

Safety Data Sheet: Hexadecan-1-ol. (n.d.). Carl ROTH. [Link]

-

Chemical compounds associated with Schistocerca piceifrons piceifrons. (2023). Journal of Insect Science, Oxford Academic. [Link]

Sources

- 1. (E)-11-Hexadecen-1-ol | C16H32O | CID 5352278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. (E)-11-hexadecen-1-ol, 61301-56-2 [thegoodscentscompany.com]

- 4. (E)-hexadec-11-en-1-ol | 61301-56-2 [sigmaaldrich.com]

- 5. Effect of release rate and ratio of (Z)-11-hexadecen-1-ol from synthetic pheromone blends on trap capture ofHeliothis subflexa (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prayoglife.com [prayoglife.com]

- 7. 11-Hexadecyn-1-ol, 11-Hexadecin-1-ol, Hexadec-11-yn-1-ol, 65686-49-9, (E)-11-Hexadecenyl Acetate, (Z)-11-Hexadecenyl Acetate, (Z)-11-HAD, hexadecyn, Mumbai, India [jaydevchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 11-Hexadecen-1-ol, (Z)- [webbook.nist.gov]

- 11. 11-hexadecenal [sitem.herts.ac.uk]

- 12. Custom Insect Pheromones & IPM Solutions Manufacturer | Ecophero. [ecophero.com]

A Technical Guide to the Characterization of Olfactory Receptor Neurons Responding to (E)-Hexadec-11-en-1-ol

Abstract

(E)-Hexadec-11-en-1-ol is a long-chain alcohol pheromone component utilized by numerous lepidopteran species for intraspecific communication, primarily for mate attraction. The precise and sensitive detection of this semiochemical is a cornerstone of their reproductive success. This technical guide provides an in-depth exploration of the olfactory receptor neurons (ORNs) tuned to (E)-Hexadec-11-en-1-ol and related long-chain pheromones. We dissect the molecular machinery, from ligand transport to signal transduction, and offer detailed, field-proven methodologies for the functional characterization of these specialized neurons. This document is intended for researchers in chemical ecology, neurobiology, and pest management, as well as professionals in drug and pesticide development seeking to understand and manipulate insect olfactory systems.

Introduction: The Significance of (E)-Hexadec-11-en-1-ol in Chemical Ecology

Insects have evolved highly sophisticated olfactory systems to detect and interpret a vast array of chemical cues that govern critical behaviors such as locating food, avoiding predators, and finding mates.[1] Pheromones, as intraspecific signals, are of paramount importance, and their detection systems exhibit remarkable sensitivity and selectivity.[2][3] (E)-Hexadec-11-en-1-ol is a Type I female-produced sex pheromone component found in various moth species. The male moth's ability to detect minute quantities of this molecule from a distance is mediated by specialized ORNs housed within long sensilla trichodea on the antennae.[3] A single molecule can be sufficient to trigger a nerve impulse, highlighting the extraordinary efficiency of this biological detection system.[4][5][6]

Understanding the neurons that respond to this specific molecule is not merely an academic exercise. It holds significant potential for the development of novel, environmentally benign pest management strategies. By targeting the specific receptors and neurons involved in pheromone detection, it is possible to create potent attractants for monitoring and trapping or inhibitors that disrupt mating, offering a species-specific alternative to broad-spectrum insecticides.[7]

This guide will deconstruct the functional components of the ORNs responsive to (E)-Hexadec-11-en-1-ol, detail the primary signal transduction pathways, and provide comprehensive protocols for their electrophysiological and functional imaging analysis.

Molecular Architecture of Pheromone Detection

The detection of a hydrophobic molecule like (E)-Hexadec-11-en-1-ol in the aqueous environment of the sensillum lymph is a multi-step process involving a suite of specialized proteins. These components work in concert to ensure the pheromone molecule is efficiently captured, transported, and delivered to its cognate receptor, leading to the generation of an electrical signal.

Key Protein Players

The precise interaction between the pheromone and the neuronal membrane is orchestrated by several key proteins located within the sensillum.[2]

| Protein Class | Abbreviation | Core Function | Representative Species Studied |

| Pheromone-Binding Protein | PBP | Solubilizes and transports hydrophobic pheromones across the sensillum lymph.[2][7] | Bombyx mori, Antheraea polyphemus[6][8] |

| Olfactory Receptor | OR | A ligand-binding transmembrane protein that confers specificity to the neuron.[2][9] | Bombyx mori (BmOR1 for bombykol)[10] |

| Olfactory Receptor Co-Receptor | Orco | Forms a heteromeric, ligand-gated ion channel with the specific OR.[2][11] | Widespread across insect species. |

| Sensory Neuron Membrane Protein | SNMP | A CD36-related protein required for high sensitivity and rapid signal kinetics.[2] | Antheraea polyphemus, Drosophila melanogaster |

The Pheromone Reception Cascade

The journey of a pheromone molecule from the environment to the activation of an ORN is a well-coordinated cascade. The process ensures both high sensitivity and rapid signal termination, which is crucial for tracking a pheromone plume in flight.

-

Entry and Solubilization: Pheromone molecules enter the sensillum through cuticular pores and are bound by Pheromone-Binding Proteins (PBPs) abundant in the sensillum lymph.[2][12] This step is critical for transporting the otherwise insoluble lipid through the aqueous medium.[6]

-

Ligand Hand-off: The PBP-pheromone complex diffuses to the dendritic membrane of the ORN. Here, it is believed to interact with the Sensory Neuron Membrane Protein (SNMP1). The exact function of SNMP1 is still under investigation, but it is essential for sensitive responses and is thought to facilitate the release of the pheromone from the PBP and its transfer to the olfactory receptor.[2]

-

Receptor Activation: The pheromone molecule binds to a specific Olfactory Receptor (OR), such as BmOR-1 for the related compound bombykol in Bombyx mori.[10] This binding event induces a conformational change in the OR.

-

Signal Transduction: The activated OR, in complex with the ubiquitous co-receptor Orco, forms a non-selective cation channel.[2][11] The opening of this channel leads to an influx of cations (e.g., Na+, K+, Ca2+), depolarizing the neuron and generating an electrical signal (the receptor potential).[2] While this ionotropic mechanism is well-supported, evidence also exists for metabotropic pathways involving G-proteins and second messengers, which may modulate the signal.[13][14]

Visualizing the Pheromone Signaling Pathway

The following diagram illustrates the key molecular events at the dendritic membrane of a pheromone-sensitive ORN.

Caption: Molecular cascade of pheromone detection at the ORN dendrite.

Methodologies for Functional Analysis

Characterizing the response of a specific ORN to (E)-Hexadec-11-en-1-ol requires a combination of specialized techniques. Each method provides a different layer of insight, from the electrical activity of a single neuron to the ligand specificity of the cloned receptor.

Single Sensillum Recording (SSR)

SSR is the gold-standard electrophysiological technique for directly measuring the firing rate (action potentials) of ORNs within an individual sensillum in response to an odorant stimulus.[11][15] It provides unparalleled temporal resolution and sensitivity.

Causality Behind the Protocol: This protocol is designed to create a stable electrical interface with the neuron(s) inside a single sensillum while precisely delivering a controlled pulse of the odorant. The reference electrode completes the circuit, the sharpened tungsten electrodes are fine enough to penetrate the cuticle without excessive damage, and the humidified airstream maintains the physiological viability of the preparation.

Step-by-Step Protocol:

-

Animal Preparation:

-

Electrode Placement:

-

Insert a reference electrode (e.g., a silver wire) into the moth's eye or abdomen to ground the preparation.[11]

-

Under a high-magnification microscope (e.g., 1000x), advance a sharpened tungsten recording electrode to pierce the base of a target sensillum (typically a long sensillum trichodeum for pheromones).[15]

-

-

Stimulus Preparation and Delivery:

-

Prepare serial dilutions of (E)-Hexadec-11-en-1-ol in a high-purity solvent like hexane or paraffin oil.[11]

-

Apply a known volume (e.g., 10 µL) of the solution onto a small piece of filter paper and insert it into a glass Pasteur pipette.[11] Allow the solvent to evaporate completely.

-

Place the tip of the stimulus pipette into a port in a glass tube that directs a continuous, humidified, and purified air stream over the antenna.[11]

-

Deliver a controlled puff of air (e.g., 0.5 seconds) through the pipette using a stimulus controller, carrying the pheromone molecules to the antenna.[11]

-

-

Data Acquisition and Analysis:

-

Record the electrical signal using a high-impedance amplifier. The signal is typically band-pass filtered to isolate the spike activity.

-

Count the number of action potentials (spikes) in a defined window post-stimulus (e.g., 500 ms) and subtract the spontaneous firing rate from a pre-stimulus window to calculate the net response.[11]

-

Generate dose-response curves by plotting the net spike count against the logarithm of the pheromone concentration.[16]

-

Calcium Imaging with Genetically Encoded Indicators

Calcium imaging allows for the visualization of neural activity across multiple neurons simultaneously.[17] By expressing a genetically encoded calcium indicator like GCaMP in the ORNs, changes in intracellular calcium concentration, which are a proxy for neural activity, can be monitored as changes in fluorescence.[17][18]

Causality Behind the Protocol: This technique leverages the fact that ORN depolarization leads to an influx of Ca2+ through voltage-gated channels and the OR/Orco channel itself. GCaMP fluorescence increases upon binding Ca2+, providing an optical readout of neuronal activation.[18] This is less invasive than SSR for population-level analysis and is excellent for screening the responses of many neurons to a panel of odorants.[18]

Step-by-Step Protocol:

-

Generation of Transgenic Insects:

-

Create transgenic insects (e.g., Drosophila melanogaster or the species of interest if genetic tools are available) that express GCaMP under the control of an ORN-specific promoter or the Orco promoter.

-

-

Animal Preparation:

-

Immobilize the transgenic insect as described for SSR.

-

Prepare an imaging window by carefully removing a small section of the cuticle over the antennal lobe or, for peripheral imaging, by directly viewing the antenna under immersion oil.

-

-

Imaging Setup:

-

Use a fluorescence microscope (confocal or two-photon for higher resolution) equipped with the appropriate excitation laser (e.g., 488 nm for GCaMP) and emission filters.

-

-

Stimulus Delivery:

-

Deliver the pheromone stimulus using an olfactometer system synchronized with the image acquisition. The delivery system is similar to that used for SSR.

-

-

Data Acquisition and Analysis:

-

Record a time-series of fluorescence images before, during, and after stimulus presentation.

-

Define regions of interest (ROIs) corresponding to individual ORN cell bodies or antennal lobe glomeruli.

-

Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀) for each ROI (ΔF/F₀).[19]

-

Plot the ΔF/F₀ response over time to visualize the dynamics of the calcium signal.

-

Heterologous Expression Systems

To definitively prove that a specific olfactory receptor is responsible for detecting (E)-Hexadec-11-en-1-ol, it can be expressed in a heterologous system—a cell or organism that does not normally express it.[20] This isolates the receptor from other native olfactory proteins.

Causality Behind the Protocol: By removing the receptor from its complex native environment and placing it into a controlled cellular system (the "heterologous" host), we can directly test its ligand specificity. A response in this system upon pheromone application confirms a direct interaction between the receptor and the ligand. The Drosophila "empty neuron" system is particularly powerful as it provides the necessary Orco and cellular machinery for a functional response.[20]

Workflow for Heterologous Expression in the Drosophila "Empty Neuron" System:

Caption: Workflow for functional validation of a candidate pheromone receptor.

Conclusion: Synthesis and Future Directions

The olfactory receptor neurons that detect (E)-Hexadec-11-en-1-ol are highly specialized biological sensors, representing a confluence of precise molecular architecture and efficient signal processing. The methodologies of Single Sensillum Recording, calcium imaging, and heterologous expression provide a powerful toolkit for their comprehensive functional characterization. By understanding the causality behind each experimental step, researchers can generate robust, reliable data to deorphanize receptors, map neural circuits, and ultimately understand the neurobiological basis of pheromone-driven behavior.

Future research should aim to elucidate the high-resolution structures of these receptors in complex with their ligands, which will be invaluable for the rational design of new semiochemicals for pest management. Furthermore, exploring the downstream neural circuits in the antennal lobe and higher brain centers will reveal how the simple detection of a molecule is translated into a complex behavioral response. This knowledge forms the bedrock upon which next-generation, ecologically-sound strategies for insect control can be built.

References

-

Fleischer, J., & Krieger, J. (2018). Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. Frontiers in Cellular Neuroscience, 12. [Link]

-

Kaissling, K. E. (1996). Peripheral Mechanisms of Pheromone Reception in Moths. Chemical Senses, 21(2), 257–268. [Link]

-

Le, K., et al. (2024). Disrupting Pheromone Signaling in Insects: Design, Synthesis, and Evaluation of an Inhibitor of Pheromone-Binding Protein from the Polyphemus Moth (Antheraea polyphemus). Journal of Agricultural and Food Chemistry. [Link]

-

Chen, Y., et al. (2024). Antennal Sensilla Basiconica Responses to Pheromones and General Odorants in Red Imported Fire Ants, Solenopsis invicta. Insects, 15(3), 183. [Link]

-

Syed, Z., et al. (2010). Bombykol receptors in the silkworm moth and the fruit fly. Proceedings of the National Academy of Sciences, 107(21), 9438–9443. [Link]

-

Meng, L. Z., & Steinbrecht, R. A. (1982). Pheromone receptors in Bombyx mori and Antheraea pernyi. II. Morphometric analysis. Cell and Tissue Research, 227(2), 341-356. [Link]

-

Radhika, V., et al. (2007). Heterologous expression of olfactory receptors for targeted chemosensing. Biotechnology and Bioengineering, 99(3), 574-582. [Link]

-

Stengl, M., & Hildebrand, J. G. (1990). Olfactory receptor neurons from antennae of developing male Manduca sexta respond to components of the species-specific sex pheromone in vitro. Journal of Neuroscience, 10(3), 897-907. [Link]

-

Sakurai, T., et al. (2004). Identification and functional characterization of a sex pheromone receptor in the silkmoth Bombyx mori. Proceedings of the National Academy of Sciences, 101(47), 16653–16658. [Link]

-

Afify, A., & Potter, C. J. (2022). Genetically Encoded Calcium Indicators for Functional Imaging of Mosquito Olfactory Neurons. Methods in Molecular Biology, 2501, 193-206. [Link]

-

Kaissling, K. E. (2014). Pheromone Reception in Insects. In C. Mucignat-Caretta (Ed.), Neurobiology of Chemical Communication. CRC Press/Taylor & Francis. [Link]

-

Zhang, T., et al. (2016). Comparison of research methods for functional characterization of insect olfactory receptors. Scientific Reports, 6, 33543. [Link]

-

Shields, V. D. C., & Hildebrand, J. G. (2001). Physiological responses of ORNs recorded from pheromone-sensitive sensilla of male sphinx moth M. sexta to pheromone components. Journal of Comparative Physiology A, 186, 1075–1090. [Link]

-

de Fouchier, A., et al. (2016). Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila. Frontiers in Ecology and Evolution, 4. [Link]

-

Kumar, P., et al. (2023). Projection patterns of bombykol- or bombykal-sensitive ORNs to the AL. ResearchGate. [Link]

-

Zhang, Y. N., et al. (2022). Sex Pheromone Receptors of Lepidopteran Insects. Frontiers in Physiology, 13, 893944. [Link]

-

Rospars, J. P., et al. (2023). Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors. bioRxiv. [Link]

-

Su, C. Y. (2012). Olfactory receptor neurons are sensitive to stimulus onset asynchrony: implications for odor source discrimination. Journal of Neurophysiology, 107(10), 2825-2837. [Link]

-

Kanzaki, R. (2006). Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori. Frontiers in Bioscience, 11, 2301-2315. [Link]

-

Touhara, K., et al. (1999). Functional identification and reconstitution of an odorant receptor in single olfactory neurons. Proceedings of the National Academy of Sciences, 96(7), 4040-4045. [Link]

-

Rospars, J. P., & Hildebrand, J. G. (2001). Physiological responses of ORNs recorded from pheromone-sensitive sensilla of male sphinx moth Manduca sexta to pheromone components. ResearchGate. [Link]

-

Laughlin, J. D., et al. (2008). Activation of Pheromone-Sensitive Neurons Is Mediated by Conformational Activation of Pheromone-Binding Protein. Cell, 133(7), 1255–1265. [Link]

-

Suh, G. S. B., et al. (2004). Insect olfaction from model systems to disease control. Proceedings of the National Academy of Sciences, 101(46), 16024-16029. [Link]

-

Kim, H. J., et al. (2003). Odorant response assays for a heterologously expressed olfactory receptor. Molecules and Cells, 16(3), 346-352. [Link]

-

Zhang, D. D., et al. (2021). Functional Characterization of Odorant Receptors for Sex Pheromone (Z)-11-Hexadecenol in Orthaga achatina. Insects, 12(8), 708. [Link]

-

Grosse-Wilde, E., et al. (2007). Bombyx mori pheromone-binding protein (BmorPBP) mediated responses of BmOR-1 cells to bombykol but not to bombykal. ResearchGate. [Link]

-

Maida, R., et al. (2003). Three pheromone-binding proteins in olfactory sensilla of the two silkmoth species Antheraea polyphemus and Antheraea pernyi. European Journal of Biochemistry, 270(13), 2866-2876. [Link]

-

Leal, W. S. (2013). Pheromone Reception in Insects. ResearchGate. [Link]

-

Zhao, Y., et al. (2024). Simultaneous recording of spikes and calcium signals in odor-evoked responses of Drosophila antennal neurons. Journal of Neurogenetics, 38(1), 1-13. [Link]

-

Minoli, S., et al. (2012). Olfactory receptor neurons (ORNs) are more sensitive to pheromone after pheromone pre-exposure. Journal of Experimental Biology, 215(15), 2562-2569. [Link]

-

Wikipedia. (n.d.). Olfactory receptor. [Link]

-

Fiala, A., & Spall, T. (2003). Calcium Imaging in the Drosophila Olfactory System with a Genetic Indicator. Cold Spring Harbor Protocols, 2003(1). [Link]

-

Butenandt, A., et al. (1959). Bombykol, a sex pheromone of the silkworm moth. PNAS, 96(21), 11628-11632. [Link]

-

Balasubramanian, S. (2023). Exploring the Odorant-Determined, Molecular Basis for Olfactory Perception. ChemRxiv. [Link]

-

Wikipedia. (n.d.). Sense of smell. [Link]

-

Lu, Y., & Liu, Q. (2022). Insect olfactory system inspired biosensors for odorant detection. Analyst, 147(21), 4739-4754. [Link]

-

Dibattista, M., et al. (2022). Shedding light on human olfaction: Electrophysiological recordings from sensory neurons in acute slices of olfactory epithelium. STAR Protocols, 3(3), 101568. [Link]

-

Zhang, Y., et al. (2021). Calcium imaging of larval olfactory receptor neurons. ResearchGate. [Link]

-

Sandler, B. H., et al. (2000). Sexual attraction in the silkworm moth: structure of the pheromone-binding protein-bombykol complex. Chemistry & Biology, 7(2), 143-151. [Link]

-

de Fouchier, A., et al. (2016). Crossing scheme for heterologous expression of an OR transgene in empty neurons in ab3 sensilla. ResearchGate. [Link]

-

Wang, G., et al. (2011). A Single Sex Pheromone Receptor Determines Chemical Response Specificity of Sexual Behavior in the Silkmoth Bombyx mori. PLOS Genetics, 7(6), e1002115. [Link]

-

The Good Scents Company. (n.d.). (Z)-11-hexadecen-1-ol. [Link]

-

Wei, Y., et al. (2023). Functional Analysis of Pheromone Biosynthesis Activating Neuropeptide Receptor Isoforms in Maruca vitrata. International Journal of Molecular Sciences, 24(10), 8884. [Link]

-

Jটাতে, A., & Benton, R. (2018). Olfactory Receptor Gene Regulation in Insects: Multiple Mechanisms for Singular Expression. Frontiers in Cellular Neuroscience, 12, 310. [Link]

Sources

- 1. Insect olfactory system inspired biosensors for odorant detection - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D2SD00112H [pubs.rsc.org]

- 2. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Bombykol receptors in the silkworm moth and the fruit fly - PMC [pmc.ncbi.nlm.nih.gov]